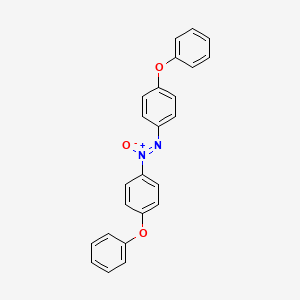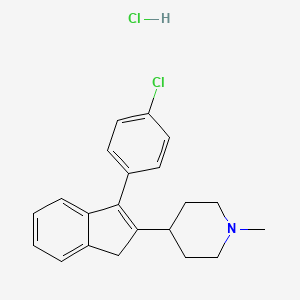
Piperidine, 4-(3-(p-chlorophenyl)inden-2-yl)-1-methyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 4-(3-(p-chlorophenyl)inden-2-yl)-1-methyl-, hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, an indene moiety, and a p-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-(3-(p-chlorophenyl)inden-2-yl)-1-methyl-, hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the p-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the indene ring with a p-chlorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Piperidine Ring: The piperidine ring is introduced through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization.
Methylation: The final step involves the methylation of the piperidine nitrogen atom, typically using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent production quality.
化学反応の分析
Types of Reactions
Piperidine, 4-(3-(p-chlorophenyl)inden-2-yl)-1-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Piperidine, 4-(3-(p-chlorophenyl)inden-2-yl)-1-methyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of Piperidine, 4-(3-(p-chlorophenyl)inden-2-yl)-1-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine ring structures.
Indene derivatives: Compounds with similar indene moieties.
Chlorophenyl compounds: Compounds with similar p-chlorophenyl groups.
Uniqueness
Piperidine, 4-(3-(p-chlorophenyl)inden-2-yl)-1-methyl-, hydrochloride is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
特性
CAS番号 |
20845-64-1 |
|---|---|
分子式 |
C21H23Cl2N |
分子量 |
360.3 g/mol |
IUPAC名 |
4-[3-(4-chlorophenyl)-1H-inden-2-yl]-1-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C21H22ClN.ClH/c1-23-12-10-15(11-13-23)20-14-17-4-2-3-5-19(17)21(20)16-6-8-18(22)9-7-16;/h2-9,15H,10-14H2,1H3;1H |
InChIキー |
SJWORUCFRRAHDR-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)C2=C(C3=CC=CC=C3C2)C4=CC=C(C=C4)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



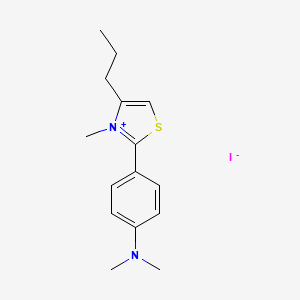
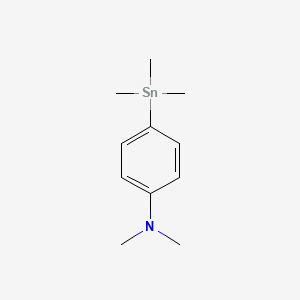

![1-N,4-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]-1-N',4-N'-dimethylbenzene-1,4-dicarboximidamide;hydrochloride](/img/structure/B14714744.png)
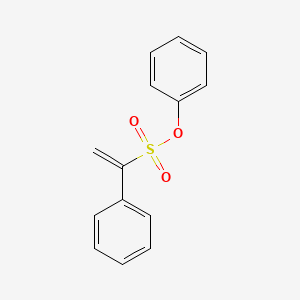
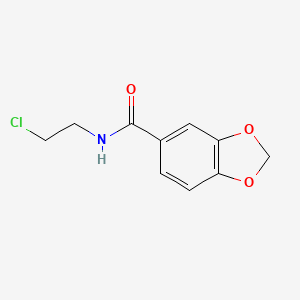
![[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane)](/img/structure/B14714767.png)
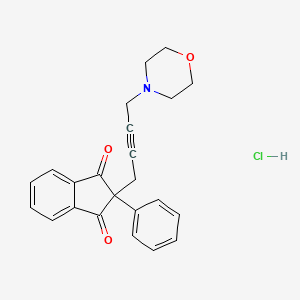
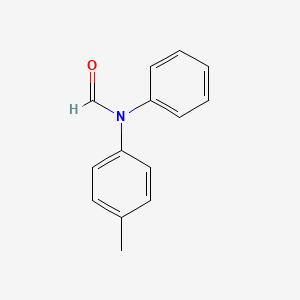

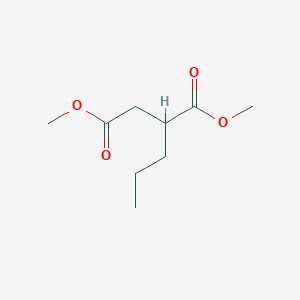
![1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14714792.png)
